

# In Vitro Ames Test Protocol for Genotoxicity Assessment of Rabeprazole N-Oxide

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## Compound of Interest

Compound Name: **Rabeprazole N-Oxide**

Cat. No.: **B026636**

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** The Bacterial Reverse Mutation Test, commonly known as the Ames test, is a widely used and internationally accepted short-term assay to evaluate the potential of a substance to induce gene mutations.<sup>[1][2]</sup> This protocol outlines the in vitro Ames test for assessing the genotoxic potential of **Rabeprazole N-Oxide**, an impurity of the proton pump inhibitor Rabeprazole.<sup>[3]</sup> The methodology adheres to the Organization for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 471.<sup>[1][4][5]</sup>

## Principle of the Ames Test

The Ames test utilizes various strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.<sup>[1]</sup> The assay determines if a test substance can cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid. A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic.<sup>[4]</sup> The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and identify substances that become mutagenic after metabolic processing.<sup>[4]</sup>

# Materials and Methods

## Test Article

- **Rabeprazole N-Oxide** (CAS: 924663-38-7)[3]
- Purity and stability data for the test lot should be documented.

## Bacterial Strains

A minimum of five strains should be used as stipulated by OECD 471.[4]

Strain	Mutation Type Detected	Genotype Highlights
S. typhimurium TA98	Frameshift	uvrB, rfa, pKM101
S. typhimurium TA100	Base-pair substitution	uvrB, rfa, pKM101
S. typhimurium TA1535	Base-pair substitution	uvrB, rfa
S. typhimurium TA1537	Frameshift	uvrB, rfa
E. coli WP2 uvrA (pKM101)	Base-pair substitution	uvrA, pKM101

## Metabolic Activation System (S9 Mix)

- Source: Aroclor 1254-induced rat liver post-mitochondrial fraction (S9).[4]
- Preparation: The S9 fraction is combined with a cofactor solution (e.g., NADP, G6P) to create the S9 mix immediately before use.

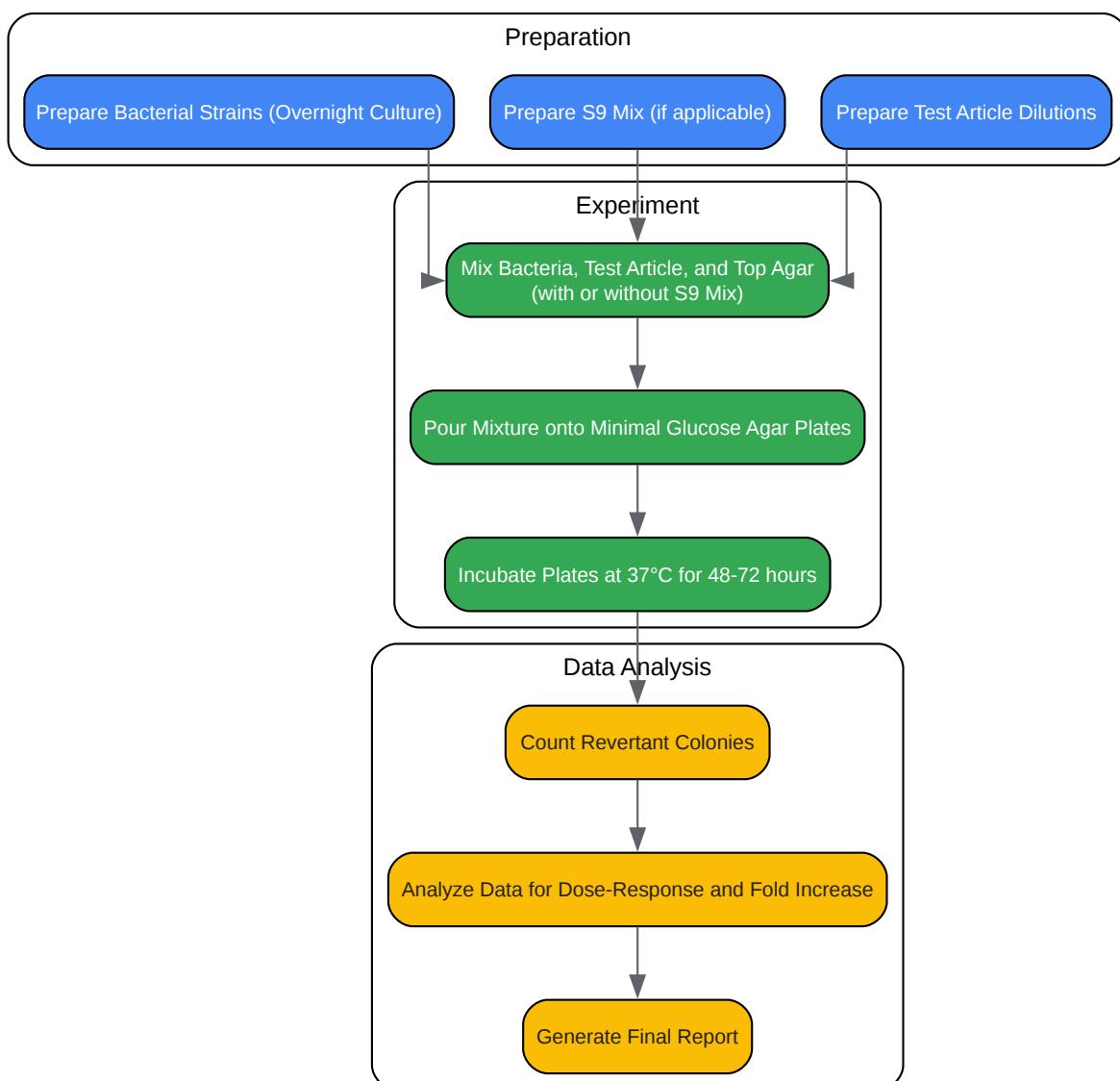
## Media and Reagents

- Nutrient broth (e.g., Oxoid Nutrient Broth No. 2)
- Minimal glucose agar plates (Vogel-Bonner Medium E)
- Top agar supplemented with a limited amount of histidine and biotin (for S. typhimurium) or tryptophan (for E. coli)

## Experimental Procedure

The plate incorporation method is described below. A pre-incubation method can also be used. [6]

### Workflow for Ames Test Execution



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Caption: Workflow of the in vitro Ames test.

- Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of **Rabeprazole N-Oxide**. This helps to identify concentrations that are not overly toxic to the bacterial strains.
- Main Experiment:
  - For each strain, separate experiments are conducted with and without the S9 metabolic activation mix.
  - To molten top agar (at approximately 45°C), add the bacterial culture, the test article solution at the desired concentration (or a solvent control), and either S9 mix or a buffer.
  - This mixture is quickly poured over the surface of a minimal glucose agar plate.
  - Plates are prepared in triplicate for each concentration and control.[\[4\]](#)
  - The plates are incubated at 37°C for 48-72 hours.
- Data Collection: Following incubation, the number of revertant colonies on each plate is counted.

## Dose Levels and Controls

- Vehicle/Solvent Control: The solvent used to dissolve **Rabeprazole N-Oxide** is tested to establish the background (spontaneous) reversion rate.
- Test Concentrations: At least five different concentrations of **Rabeprazole N-Oxide** should be tested.[\[4\]](#) Based on data from related compounds, a range up to 1000 µ g/plate is appropriate, with concentrations such as 40, 100, 250, 500, and 1000 µ g/plate .[\[7\]](#)[\[8\]](#)
- Positive Controls: Known mutagens are used to confirm the sensitivity of the bacterial strains and the activity of the S9 mix.

Condition	Positive Control Example
Without S9 Mix	Sodium Azide (for TA100, TA1535)
4-Nitro-o-phenylenediamine (for TA98)	
With S9 Mix	2-Aminoanthracene (for all strains)

## Data and Results

### Evaluation Criteria

A positive response for **Rabeprazole N-Oxide** is defined as:

- A dose-related increase in the number of revertant colonies.[\[4\]](#)
- A reproducible increase in the number of revertant colonies at one or more concentrations that is at least twice the mean of the solvent control for strains TA98, TA100, and WP2 uvrA, and at least three times the mean for TA1535 and TA1537.

### Hypothetical Data Summary

The following tables represent a hypothetical outcome where **Rabeprazole N-Oxide** is determined to be non-mutagenic.

Table 1: Ames Test Results for **Rabeprazole N-Oxide** without Metabolic Activation (-S9)

Concentration ( $\mu$ g/plate)	TA98 (Mean $\pm$ SD)	TA100 (Mean $\pm$ SD)	TA1535 (Mean $\pm$ SD)	TA1537 (Mean $\pm$ SD)	WP2 uvrA (Mean $\pm$ SD)
Solvent Control	25 $\pm$ 4	110 $\pm$ 12	15 $\pm$ 3	12 $\pm$ 2	30 $\pm$ 5
40	28 $\pm$ 5	115 $\pm$ 10	17 $\pm$ 4	14 $\pm$ 3	33 $\pm$ 4
100	26 $\pm$ 3	120 $\pm$ 14	16 $\pm$ 2	13 $\pm$ 3	35 $\pm$ 6
250	30 $\pm$ 6	125 $\pm$ 11	18 $\pm$ 5	15 $\pm$ 2	38 $\pm$ 5
500	24 $\pm$ 4	118 $\pm$ 9	15 $\pm$ 3	14 $\pm$ 4	36 $\pm$ 7
1000	22 $\pm$ 5	112 $\pm$ 13	14 $\pm$ 4	11 $\pm$ 3	31 $\pm$ 6
Positive Control	350 $\pm$ 25	850 $\pm$ 55	450 $\pm$ 40	280 $\pm$ 30	400 $\pm$ 35

Table 2: Ames Test Results for **Rabeprazole N-Oxide** with Metabolic Activation (+S9)

Concentration ( $\mu$ g/plate)	TA98 (Mean $\pm$ SD)	TA100 (Mean $\pm$ SD)	TA1535 (Mean $\pm$ SD)	TA1537 (Mean $\pm$ SD)	WP2 uvrA (Mean $\pm$ SD)
Solvent Control	35 $\pm$ 6	130 $\pm$ 15	20 $\pm$ 4	18 $\pm$ 4	45 $\pm$ 8
40	38 $\pm$ 5	135 $\pm$ 12	22 $\pm$ 3	20 $\pm$ 5	48 $\pm$ 7
100	36 $\pm$ 7	140 $\pm$ 18	21 $\pm$ 5	19 $\pm$ 3	50 $\pm$ 9
250	40 $\pm$ 8	145 $\pm$ 14	24 $\pm$ 6	22 $\pm$ 4	53 $\pm$ 6
500	34 $\pm$ 6	138 $\pm$ 11	20 $\pm$ 4	17 $\pm$ 5	47 $\pm$ 8
1000	31 $\pm$ 5	132 $\pm$ 16	18 $\pm$ 3	16 $\pm$ 3	44 $\pm$ 7
Positive Control	450 $\pm$ 35	1200 $\pm$ 80	550 $\pm$ 50	350 $\pm$ 40	600 $\pm$ 50

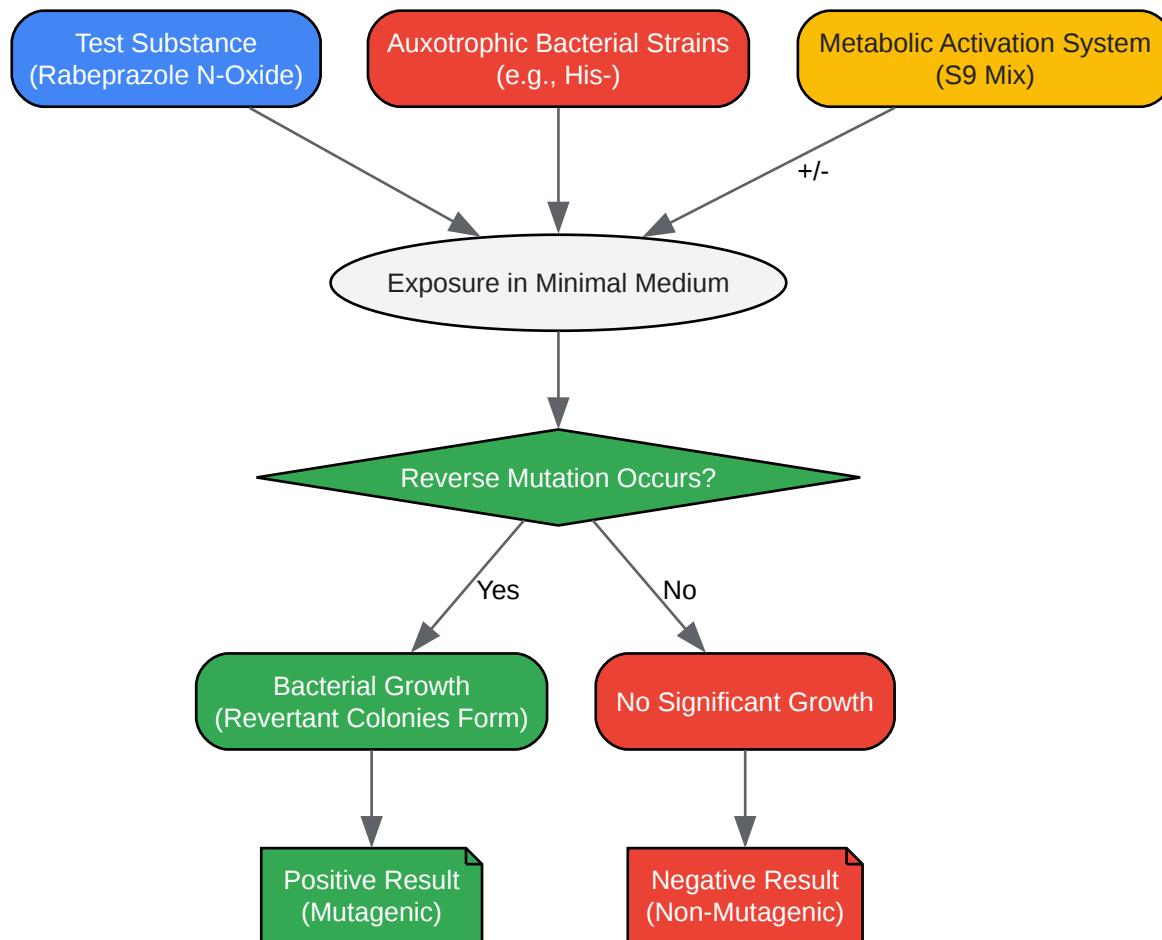
## Interpretation of Results

In this hypothetical example, **Rabeprazole N-Oxide** did not cause a significant or dose-dependent increase in the number of revertant colonies in any of the five tester strains, either with or without metabolic activation. The positive controls elicited a strong mutagenic response, confirming the validity of the test system. Therefore, under the conditions of this assay, **Rabeprazole N-Oxide** would be considered non-mutagenic. A similar compound, Omeprazole-N-oxide, was also found to be non-mutagenic in five *S. typhimurium* strains up to 1000  $\mu$  g/plate .[7]

## Conclusion

The in vitro Bacterial Reverse Mutation (Ames) test is a critical component for evaluating the genotoxic risk of pharmaceutical impurities like **Rabeprazole N-Oxide**. A negative result in a well-conducted Ames test provides strong evidence that the substance is not a bacterial mutagen.

### Logical Relationship of Ames Test Components



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Caption: Logical flow of the Ames test outcome.

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